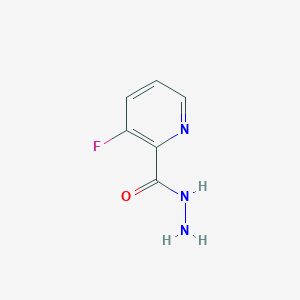

3-Fluoropicolinohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1046156-06-2 |

|---|---|

Molecular Formula |

C6H6FN3O |

Molecular Weight |

155.13 g/mol |

IUPAC Name |

3-fluoropyridine-2-carbohydrazide |

InChI |

InChI=1S/C6H6FN3O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,8H2,(H,10,11) |

InChI Key |

NAUVNRDZDZATFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)NN)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Fluoropicolinohydrazide

Strategic Approaches to the Synthesis of 3-Fluoropicolinohydrazide

The synthesis of this compound is a crucial process for its application as a building block in the development of pharmaceutical and agrochemical compounds. lookchem.com The strategic design of its synthesis focuses on precursor selection, reaction pathway efficiency, and the incorporation of sustainable chemical practices.

Precursor Selection and Reaction Pathway Design

The most widely utilized reaction pathway for synthesizing hydrazides, including this compound, is the hydrazinolysis of a corresponding ester. niscpr.res.in This method involves a two-step process.

First, the primary precursor, 3-fluoropicolinic acid, is converted to an ester, typically methyl 3-fluoropicolinate or ethyl 3-fluoropicolinate. This esterification step is a standard procedure in organic synthesis.

The second and key step is the reaction of the ester with hydrazine (B178648) hydrate (B1144303). nih.gov In this nucleophilic acyl substitution reaction, the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group (methanol or ethanol) and the formation of the stable this compound product. This pathway is favored due to the availability of the precursors and the generally high yields of the hydrazinolysis step. niscpr.res.in

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of the hydrazinolysis of a picolinate (B1231196) ester to form this compound is dependent on several factors, including temperature, reaction time, and solvent. Research into the synthesis of similar hydrazides has shown that conventional heating methods often require extended reaction times, typically ranging from 6 to 9 hours, often under reflux conditions in a solvent like ethanol (B145695). researchgate.net The molar ratio of hydrazine hydrate to the ester is also a critical parameter, with an excess of hydrazine often used to drive the reaction to completion. Optimization aims to find the balance of these conditions that maximizes yield and purity while minimizing reaction time and energy consumption.

| Parameter | Conventional Method Condition | Effect on Efficiency |

|---|---|---|

| Heating | Conventional Reflux | High energy consumption, longer reaction times. |

| Time | 6 - 9 hours | Longer times increase potential for side products and energy use. |

| Solvent | Ethanol | Acts as a medium for the reaction; recovery and disposal are environmental considerations. |

| Reactant Ratio | Excess Hydrazine Hydrate | Helps to ensure complete conversion of the ester precursor. |

Catalytic Approaches in this compound Synthesis

While the direct hydrazinolysis of esters is common, catalytic methods can offer alternative pathways. For instance, gold-catalyzed hydrohydrazidation of alkynes with hydrazides can produce N-acylhydrazones, which are related structures. organic-chemistry.org However, for the direct synthesis of hydrazides like this compound from esters, the reaction is often performed without a specific catalyst, relying instead on thermal energy and an excess of the hydrazine nucleophile. niscpr.res.in The development of catalytic systems, potentially using Brønsted or Lewis acids to activate the ester carbonyl group, remains an area for further research to enhance reaction rates and efficiency under milder conditions. nih.govlibretexts.org

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to hydrazide synthesis aims to reduce the environmental impact of the chemical process. mdpi.com Key areas of focus include energy efficiency, waste reduction, and the use of safer solvents. niscpr.res.inresearchgate.net

One significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often proceeds without a solvent, leading to a significant decrease in energy consumption and waste. niscpr.res.inresearchgate.net For example, solvent-free microwave-assisted synthesis of hydrazides from carboxylic acids and hydrazine hydrate has been shown to be highly efficient. researchgate.net Another green approach is the use of ultrasonication, which can also accelerate reaction rates and increase yields, providing a safer energy source compared to conventional heating. ekb.eg Mechanochemical methods, such as grinding reactants together, sometimes with a catalytic amount of a reusable organocatalyst like L-proline, offer a solvent-free alternative that can lead to high yields and easy product work-up. mdpi.com These green methodologies present superior environmental factors, atom economy, and reaction mass efficiency compared to traditional methods. niscpr.res.in

Derivatization and Functionalization Strategies of this compound

The hydrazide functional group in this compound is a versatile handle for further chemical transformations, allowing for the creation of a diverse library of derivative compounds. lookchem.comnih.gov

Condensation Reactions with Carbonyl Compounds

A primary and widely used derivatization strategy for this compound is its condensation reaction with various carbonyl compounds, specifically aldehydes and ketones. nih.govresearchgate.net This reaction forms a new class of compounds known as N-acylhydrazones, which feature a –CO–NH–N=CH– moiety. nih.gov

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. vanderbilt.educhemistry.coach This is followed by the elimination of a water molecule to form the stable hydrazone C=N double bond. These reactions are typically carried out in a solvent such as ethanol and are often catalyzed by a small amount of acid, like glacial acetic acid, to facilitate the dehydration step. researchgate.net The reaction yields are generally good to excellent, though they can vary depending on the specific aldehyde or ketone used. nih.gov This straightforward and efficient reaction allows for the synthesis of a wide array of N-acylhydrazone derivatives from this compound, each with unique structural and electronic properties imparted by the substituent from the carbonyl compound. nih.govepo.org

| Hydrazide Reactant | Carbonyl Reactant (Example) | Catalyst/Solvent | Product Type | Typical Yield Range |

|---|---|---|---|---|

| This compound | Substituted Aromatic Aldehydes | Acid (e.g., Acetic Acid) / Ethanol | N-acylhydrazone | 51% - 91% |

| This compound | Substituted Aromatic Ketones | Acid (e.g., Acetic Acid) / Ethanol | N-acylhydrazone | Variable, generally good |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Fluoropicolinohydrazide

Fundamental Reactivity Profiles of the Hydrazide Functional Group

The hydrazide group (-CONHNH₂) is a versatile functional group derived from carboxylic acids and hydrazine (B178648). wikipedia.org Its reactivity is characterized by the presence of both nucleophilic and electrophilic centers, as well as the potential for tautomerism.

Nucleophilic and Electrophilic Characteristics

The hydrazide moiety possesses distinct nucleophilic and electrophilic sites. The terminal amino group (-NH₂) is strongly nucleophilic due to the lone pair of electrons on the nitrogen atom. thermofisher.com This allows hydrazides to readily react with electrophiles, most notably the carbonyl groups of aldehydes and ketones, to form stable hydrazone bonds. thermofisher.comlumiprobe.com This reaction is a cornerstone of bioconjugation and chemical ligation techniques. wikipedia.org The terminal amino groups of hydrazides are generally more nucleophilic than simple amines, enabling spontaneous reaction with aldehydes. thermofisher.com The nucleophilicity of hydrazides is an example of the "alpha effect," where an adjacent atom with a lone pair enhances nucleophilic strength. masterorganicchemistry.com

Conversely, the carbonyl carbon of the hydrazide group is electrophilic and susceptible to attack by nucleophiles. While less reactive than the carbonyls of acid chlorides or anhydrides, this electrophilicity is significant in certain condensation and cyclization reactions. mdpi.comresearchgate.net

Tautomerism and Isomerization Pathways

Hydrazides can exhibit keto-enol tautomerism, also known as amido-iminol tautomerism. mdpi.com They typically exist in the solid state predominantly as the keto (amide) form. However, in solution, an equilibrium can be established with the enol (iminol) form. mdpi.com This tautomerization is significant as it can influence the molecule's electronic properties and reaction pathways.

Furthermore, the condensation products of hydrazides, such as hydrazones, can undergo complex ring-chain tautomerism, particularly when other functional groups are present, allowing for intramolecular cyclization. scirp.org Studies on related compounds like maleic hydrazide show a preference for the monohydroxy-monoketo tautomer in both the gas phase and in solution, with solvation effects stabilizing the diketo form. rsc.orgorientjchem.org

Role of the Fluorine Substituent in Modulating Reactivity

The fluorine atom at the 3-position of the picoline ring significantly influences the electronic properties and reactivity of 3-Fluoropicolinohydrazide. As the most electronegative element, fluorine acts as a potent electron-withdrawing group through the inductive effect (-I effect). masterorganicchemistry.com

This electron-withdrawing nature has several key consequences:

Increased Acidity: The fluorine atom pulls electron density away from the picoline ring and, by extension, from the hydrazide functional group. This inductive pull increases the acidity of the N-H protons on the hydrazide moiety, making them more easily removed by a base.

Deactivation of the Aromatic Ring: The electron-withdrawing fluorine atom deactivates the pyridine (B92270) ring towards electrophilic aromatic substitution. msu.edu

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the fluorine atom activates the ring for nucleophilic aromatic substitution. masterorganicchemistry.com The strong electron-withdrawing effect makes the ring electron-poor and more susceptible to attack by nucleophiles. In many SNAr reactions, fluorine is a surprisingly effective leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's electronegativity, rather than the cleavage of the strong C-F bond. masterorganicchemistry.com The position of the fluorine atom is crucial; studies on fluoropyridines show that substitution can be highly site-selective. rsc.org

Computational studies on fluorinated pyridines confirm that adding fluorine atoms alters the π-system, which can stabilize the ring, increase resistance to addition reactions, and create barriers for ring current flow. nih.govacs.org

Influence of the Picoline Ring System on Reaction Pathways

The picoline (methylpyridine) ring itself imparts specific reactivity characteristics to the attached hydrazide group.

Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring system compared to benzene. imperial.ac.uk This effect complements the inductive withdrawal of the fluorine substituent, further influencing the acidity and nucleophilicity of the hydrazide side chain.

Benzylic-type Reactivity: The carbon of the hydrazide group is attached at a "benzylic-like" position (adjacent to the aromatic ring). Hydrogens at benzylic positions are known to be more acidic and reactive. msu.edumsu.edupearson.com In the case of substituted pyridines, the acidity of side-chain protons is enhanced by the electron-withdrawing nature of the ring nitrogen, making the C2 and C4 positions more acidic than the C3 position. pearson.com This can facilitate deprotonation and subsequent reactions at the side chain.

Chelation: The nitrogen of the picoline ring and the atoms of the hydrazide group can act as a bidentate or multidentate ligand, chelating with metal ions. Picolinohydrazides are known to form stable complexes with various transition metals, which is a key aspect of their use as ligands in catalysis. researchgate.netresearchgate.net

Detailed Mechanistic Investigations of Key Reactions

While specific mechanistic studies for this compound are not widely published, its reactivity can be inferred from the well-established mechanisms of its constituent functional groups. Key reactions involve the hydrazide group acting as a nucleophile, particularly in condensation reactions.

The formation of a hydrazone from a hydrazide and an aldehyde or ketone is a representative reaction. The mechanism involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde/ketone. This is followed by a dehydration step to yield the final hydrazone product (C=N-NH-C=O). wikipedia.org The reaction proceeds through a carbinolamine intermediate. Aniline has been shown to catalyze this reaction by forming a transient, highly reactive Schiff base with the aldehyde. thermofisher.com

Kinetic Studies of Reaction Rates

Detailed kinetic data for reactions involving this compound are scarce in the public domain. However, general principles of chemical kinetics allow for predictions of its reactivity. The rate of a chemical reaction is determined by the slowest step in its mechanism, known as the rate-determining step. libretexts.org

For nucleophilic aromatic substitution reactions on the fluorinated picoline ring, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The presence of the electron-withdrawing fluorine atom would be expected to increase the rate of this step compared to an unsubstituted picoline ring. For reactions where the hydrazide acts as a nucleophile, such as hydrazone formation, the electronic effects of the fluoro-picoline moiety will modulate the nucleophilicity of the hydrazide nitrogen. The electron-withdrawing nature of the ring system would slightly decrease the nucleophilicity of the hydrazide group, potentially slowing the reaction rate compared to a hydrazide attached to an electron-donating group.

Kinetic studies of related systems, such as the reaction of isothiazolone (B3347624) biocides with thiols, have shown that reaction rates can be highly pH-dependent and directly parallel antimicrobial activity. nih.gov Similar dependencies would be expected for reactions of this compound.

Table of Reaction Parameters (Hypothetical Data for Illustrative Purposes)

| Reaction Type | Reactants | Catalyst | Rate Constant (k) | Activation Energy (Ea) |

| Hydrazone Formation | This compound + Benzaldehyde | Aniline | k₁ | Eₐ₁ |

| Nucleophilic Substitution | This compound + Sodium Methoxide | None | k₂ | Eₐ₂ |

| Metal Complexation | This compound + Zn(II) | None | k₃ | Eₐ₃ |

Identification of Reaction Intermediates

Detailed experimental studies identifying the specific reaction intermediates involved in the chemical transformations of this compound are not extensively available in the public domain. However, based on the fundamental reaction mechanisms of similar hydrazide compounds, several transient species can be proposed.

The synthesis of this compound typically involves the reaction of a 3-fluoropicolinic acid derivative, such as an ester or acyl chloride, with hydrazine hydrate (B1144303). In the case of an ester, the reaction proceeds through a nucleophilic acyl substitution mechanism. The initial step involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the elimination of an alcohol molecule, yields the final this compound product.

Proposed Intermediates in the Synthesis of this compound from an Ester:

| Step | Intermediate | Description |

|---|

In reactions where this compound itself acts as a reactant, such as in the formation of hydrazones by condensation with aldehydes or ketones, an imine-like intermediate is formed. wikipedia.org The reaction is typically acid-catalyzed, involving the protonation of the carbonyl oxygen, followed by nucleophilic attack from the terminal nitrogen of the hydrazide. Subsequent dehydration leads to the formation of the N-acylhydrazone. libretexts.org

Proposed Intermediates in Hydrazone Formation:

| Step | Intermediate | Description |

|---|---|---|

| 1 | Protonated Carbonyl | The aldehyde or ketone is protonated by an acid catalyst, increasing its electrophilicity. |

| 2 | Tetrahedral Adduct | Nucleophilic attack by the -NH2 group of this compound on the protonated carbonyl carbon. |

It is important to note that the presence and structure of these intermediates are inferred from well-established reaction mechanisms in organic chemistry, such as nucleophilic acyl substitution and imine formation. wikipedia.orglibretexts.orgwikipedia.org Specific spectroscopic or trapping studies on this compound would be required for definitive identification.

Solvent Effects and Catalysis in Chemical Transformations

The choice of solvent and the use of catalysts can significantly influence the rate, yield, and selectivity of chemical transformations involving this compound.

Solvent Effects: Solvents can affect reactions in several ways, including solvating the reactants and intermediates, and in some cases, participating directly in the reaction mechanism. google.comgoogle.com

For the synthesis of this compound from a 3-fluoropicolinic acid ester and hydrazine, a polar protic solvent like ethanol (B145695) or methanol (B129727) is often used. These solvents are effective at solvating the hydrazine reactant and the tetrahedral intermediate. However, the choice of solvent can be critical. In multicomponent reactions, solvent properties such as polarity and hydrogen-bonding ability can determine the reaction pathway and product distribution. researchgate.net

Acid Catalysis: As mentioned, the formation of hydrazones from this compound and carbonyl compounds is often catalyzed by acids. The acid protonates the carbonyl group, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydrazine. wikipedia.org

Base Catalysis: In some reactions, a base might be used. For example, in the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate, a strong base is required to deprotonate the hydrazone. wikipedia.org

Metal Catalysis: While specific examples for this compound are scarce, related picolinamide (B142947) and hydrazide compounds are often synthesized using metal-based catalysts to facilitate the coupling of carboxylic acid derivatives with amines or hydrazines. For instance, palladium-catalyzed cross-coupling reactions are widely used, and their efficiency is highly dependent on the solvent and ligands used. nih.gov

Summary of Solvent and Catalyst Effects:

| Transformation | Solvent Type | Catalyst | Role of Catalyst |

|---|---|---|---|

| Hydrazide Synthesis | Polar Protic (e.g., Ethanol) | None typically required | Solvates reactants and intermediates. |

| Hydrazone Formation | Aprotic or Protic | Acid (e.g., Acetic Acid) | Activates the carbonyl group towards nucleophilic attack. |

The rational selection of both solvent and catalyst is crucial for optimizing the synthesis and subsequent reactions of this compound, enabling control over reaction outcomes and promoting efficient and selective chemical processes. google.comresearchgate.net

Advanced Spectroscopic and Diffraction Methodologies for Structural Analysis of 3 Fluoropicolinohydrazide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It operates on the principle that atomic nuclei with a non-zero spin, like ¹H, ¹³C, and ¹⁹F, will align in a strong magnetic field and absorb radiofrequency radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecular structure.

Proton (¹H) and Carbon (¹³C) NMR Techniques

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of 3-Fluoropicolinohydrazide, distinct signals are expected for each chemically non-equivalent proton. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. Due to the fluorine substituent at the C3 position and the hydrazide group at the C2 position, these protons would exhibit complex splitting patterns (multiplicities) due to spin-spin coupling with each other and with the ¹⁹F nucleus. The protons of the hydrazide group (-CONHNH₂) would likely appear as broad signals that may exchange with deuterium (B1214612) upon addition of D₂O. The integration of these signals would confirm the number of protons in each environment.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated for the six carbons of the fluoropyridine ring and an additional signal for the carbonyl carbon of the hydrazide group. The chemical shift of the carbonyl carbon would appear significantly downfield (typically 160-180 ppm). The carbons of the pyridine ring would have their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the hydrazide substituent. The carbon directly bonded to the fluorine atom (C-3) would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds.

| Predicted ¹H NMR Data for this compound | |

| Proton Group | Predicted Chemical Shift (δ, ppm) |

| Pyridine H-4 | ~7.5 - 8.0 |

| Pyridine H-5 | ~7.2 - 7.6 |

| Pyridine H-6 | ~8.2 - 8.6 |

| -NH- | ~9.0 - 10.0 (broad) |

| -NH₂ | ~4.5 - 5.5 (broad) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 175 |

| C-2 | ~148 - 155 |

| C-3 (C-F) | ~155 - 165 (with large ¹JCF) |

| C-4 | ~120 - 130 |

| C-5 | ~115 - 125 |

| C-6 | ~145 - 152 |

Fluorine (¹⁹F) NMR Spectroscopic Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally valuable and highly specific tool for structural analysis. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. The chemical shift of the fluorine atom in this compound would provide direct information about its electronic environment. Furthermore, the ¹⁹F signal would be split by neighboring protons, primarily the proton at the C4 position (a three-bond coupling, ³JHF) and to a lesser extent, the proton at the C5 position (a four-bond coupling, ⁴JHF). This coupling information is crucial for confirming the position of the fluorine substituent on the pyridine ring.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure, especially for complex molecules.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4, H-5, and H-6), allowing for the unambiguous assignment of the aromatic proton network.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This experiment would definitively link the assigned proton signals of the pyridine ring to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two or three bonds). This is arguably the most powerful 2D NMR experiment for piecing together the molecular skeleton. For instance, HMBC would show correlations from the H-4 proton to the C-2, C-3, and C-5 carbons, and crucially, from the pyridine protons (e.g., H-6) to the carbonyl carbon of the hydrazide group, confirming the connectivity between the ring and the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining stereochemistry and conformation. In this case, it could reveal through-space proximity between the hydrazide N-H protons and the H-6 proton of the pyridine ring, providing insights into the preferred conformation of the molecule.

Utilization of Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. By absorbing infrared radiation, molecules are excited to higher vibrational states. The specific frequencies of absorption are characteristic of the types of chemical bonds and functional groups present.

For this compound, the IR spectrum would display several characteristic absorption bands.

| Predicted IR and Raman Vibrational Frequencies for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (hydrazide) | 3200 - 3400 (two bands) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=O stretch (amide I) | 1660 - 1690 |

| N-H bend (amide II) | 1580 - 1620 |

| Aromatic C=C/C=N stretch | 1400 - 1600 |

| C-F stretch | 1000 - 1100 |

Raman spectroscopy, which measures the inelastic scattering of light, is particularly sensitive to non-polar and symmetric bonds. Therefore, the symmetric vibrations of the pyridine ring would be prominent in the Raman spectrum, providing complementary information to the IR data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. Upon ionization, the molecular ion (M⁺) can undergo fragmentation, breaking down into smaller, characteristic ions. The pattern of these fragments serves as a molecular fingerprint.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would likely involve the cleavage of the C-C bond between the pyridine ring and the carbonyl group, or the cleavage of the N-N bond in the hydrazide moiety.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the parent molecule and its fragments. Unlike low-resolution MS, which might not distinguish between two formulas with the same nominal mass, HRMS can easily differentiate them. For this compound (C₆H₆FN₃O), HRMS would confirm this exact elemental composition, ruling out any other possibilities and providing the highest level of confidence in the molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This method provides invaluable information about the molecule's connectivity and fragmentation pathways. In a typical MS/MS experiment, molecules are first ionized, and an ion of a specific mass-to-charge ratio (m/z)—the precursor ion—is isolated. nationalmaglab.org This precursor ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with neutral gas molecules. nationalmaglab.org The resulting fragment ions, or product ions, are then mass-analyzed to generate a product ion spectrum. uni-saarland.de

For this compound, the molecular formula is C₆H₆FN₃O. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org Thus, this compound, with three nitrogen atoms, is expected to show a molecular ion peak [M]⁺• at an odd m/z value.

The fragmentation of this compound would be expected to follow pathways characteristic of hydrazides and aromatic nitrogen heterocycles. libretexts.orglibretexts.org Key fragmentation processes would likely include:

α-cleavage: Breakage of bonds adjacent to the carbonyl and amine functionalities is a common pathway. libretexts.org Cleavage of the N-N bond would be a primary fragmentation event, leading to the formation of the 3-fluoropicolinoyl cation.

Loss of Small Neutral Molecules: The elimination of stable neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO) is a characteristic fragmentation route.

Pyridine Ring Fragmentation: The fluorinated pyridine ring can also undergo characteristic cleavages, although it is a relatively stable aromatic system.

The resulting product ion spectrum allows for the piecing together of the molecular structure. By analyzing the mass differences between the precursor ion and the various product ions, the composition of the lost neutral fragments can be deduced, confirming the identity and structure of the original molecule. scienceready.com.au

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure/Identity | Lost Neutral Fragment |

| 155 | 124 | 3-Fluoropicolinoyl cation | NH₂NH |

| 155 | 108 | Fluoropyridyl cation | CONHNH₂ |

| 124 | 96 | 3-Fluoropyridyl cation | CO |

| 155 | 138 | [M-NH₃]⁺• | NH₃ |

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. iastate.edudrawellanalytical.com By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms within a crystal, a detailed model of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions, can be constructed. iastate.edu

Single Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous structural information for a molecule. The method requires a high-quality single crystal, typically 0.1-0.2 mm in size, which is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net

The process involves several key steps:

Crystal Growth and Mounting: A suitable single crystal of this compound must first be grown, often by slow evaporation from a solvent mixture. The crystal is then mounted on a goniometer head. For sensitive materials, mounting may be done in an inert oil under a controlled atmosphere. ncl.ac.uk

Data Collection: The crystal is rotated in the X-ray beam while a detector collects the diffraction pattern, which consists of thousands of reflections. rsc.org Data is often collected at low temperatures (e.g., 100-173 K) to minimize thermal vibrations and potential crystal degradation. ncl.ac.ukrsc.org

Structure Solution and Refinement: The collected diffraction intensities are used to determine the unit cell parameters and space group. iastate.edu The phases of the diffracted waves are then determined using computational methods (direct methods or Patterson methods) to generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined against the experimental data to yield the final, precise crystal structure. rsc.org

For a molecule like this compound, SC-XRD would reveal the precise conformation of the molecule, the planarity of the pyridine ring, the torsion angles of the hydrazide group, and how the molecules pack in the crystal lattice through intermolecular interactions like hydrogen bonding. Picolinohydrazide (B126095) derivatives are known to form extensive hydrogen-bonding networks involving the hydrazide N-H and C=O groups and the pyridine nitrogen.

Table 2: Representative Single Crystal Crystallographic Data for a Picolinohydrazide Derivative

| Parameter | Value |

| Chemical Formula | C₇H₇N₃O |

| Formula Weight | 149.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123(4) |

| b (Å) | 14.987(5) |

| c (Å) | 5.998(2) |

| α (°) | 90 |

| β (°) | 98.45(3) |

| γ (°) | 90 |

| Volume (ų) | 722.1(5) |

| Z (molecules/unit cell) | 4 |

| Radiation type | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

Note: This data is for a representative picolinohydrazide compound and serves as an example of the parameters obtained from a single-crystal XRD experiment.

Powder X-ray Diffraction Techniques for Phase Analysis

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. libretexts.org Instead of a single crystal, a finely ground powder sample is used, which contains thousands of tiny, randomly oriented crystallites. This randomness ensures that all possible diffraction planes are sampled simultaneously. libretexts.org

PXRD is primarily used for:

Phase Identification: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique "fingerprint" for a specific crystalline phase. By comparing this pattern to databases or to a pattern calculated from single-crystal data, the identity of the material can be confirmed. rsc.org

Phase Purity Analysis: PXRD can quickly determine if a synthesized sample is a single, pure crystalline phase or a mixture of different polymorphs, solvates, or impurities. rsc.orgrsc.org This is crucial for quality control.

Analysis of Crystallinity: The technique can be used to distinguish between crystalline and amorphous materials and to estimate the degree of crystallinity in a sample. scienceready.com.au

For this compound, after synthesis, PXRD would be an essential tool to confirm that the bulk powder sample is the desired crystalline phase and is free from contaminants or other polymorphic forms. researchgate.netresearchgate.net The experimental powder pattern would be compared with a theoretical pattern generated from the single-crystal structure solution to verify the phase purity of the bulk material. rsc.org

Table 3: Example of Powder X-ray Diffraction Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 14.78 | 5.99 | 100 |

| 18.55 | 4.78 | 35 |

| 24.81 | 3.59 | 60 |

| 29.72 | 3.00 | 45 |

| 31.54 | 2.83 | 20 |

| 37.40 | 2.40 | 28 |

Note: This is a representative table of PXRD data, illustrating the key parameters recorded in an experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy (ground) states to higher-energy (excited) states. researchgate.net The technique is particularly sensitive to molecules containing π-systems and heteroatoms with non-bonding electrons, making it well-suited for analyzing compounds like this compound.

The structure of this compound contains two main chromophores: the fluorinated pyridine ring and the hydrazide group. The UV-Vis spectrum is expected to show absorptions corresponding to the following electronic transitions:

π → π* transitions: These are high-energy, high-intensity absorptions associated with the conjugated π-system of the pyridine ring.

n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into anti-bonding π* orbitals. researchgate.net

The position of the fluorine atom on the pyridine ring can influence the energy of these transitions, potentially causing a shift in the maximum absorption wavelength (λ_max) compared to the non-fluorinated parent compound. d-nb.info The choice of solvent can also affect the spectrum, particularly for n → π* transitions, due to interactions with the non-bonding electrons. Analysis of the UV-Vis spectrum provides valuable insight into the electronic structure of the molecule.

Table 4: Typical UV-Vis Absorption Ranges for Relevant Chromophores

| Chromophore | Electronic Transition | Typical λ_max Range (nm) |

| Pyridine Ring | π → π | 250 - 270 |

| Pyridine Ring | n → π | ~270 - 300 |

| Carbonyl (C=O) | n → π* | 270 - 290 |

Theoretical and Computational Chemistry Investigations of 3 Fluoropicolinohydrazide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic behavior and three-dimensional arrangement of atoms in 3-Fluoropicolinohydrazide. These methods solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and predict stable molecular geometries.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates. nih.gov The ground-state energy and other properties of this compound can be determined from its electron density.

Commonly used hybrid functionals, such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, are frequently employed in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to optimize the molecular geometry of this compound. mdpi.comnih.govmdpi.com These calculations would yield crucial information about bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's structure. Furthermore, DFT can be used to calculate various electronic properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, which are vital for understanding the molecule's reactivity.

Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| C=O | 1.23 Å | |

| N-N | 1.39 Å | |

| Bond Angle | C-C-F | 118.5° |

| C-C(O)-N | 115.2° |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is the simplest form of ab initio calculation, but it does not fully account for electron correlation. nih.gov More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate descriptions of electron correlation and, consequently, more reliable results.

For a molecule like this compound, ab initio calculations, particularly at the MP2 level, can be used to obtain highly accurate geometric parameters and relative energies of different conformers. While computationally more demanding than DFT, these methods can serve as a benchmark for validating the results obtained from less expensive approaches.

Conformational Analysis and Energetic Landscapes

The flexibility of this compound, particularly around its single bonds, gives rise to various spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformations to identify the most stable forms. lumenlearning.comlibretexts.org The relative stability of conformers is influenced by factors such as steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. libretexts.org

By systematically rotating the dihedral angles of the key rotatable bonds in this compound and calculating the corresponding single-point energies using quantum chemical methods, a potential energy surface can be constructed. This surface reveals the low-energy conformers (local minima) and the energy barriers (saddle points) that separate them. mdpi.com This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C(O)-N-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 2.5 |

Note: This table presents hypothetical data to illustrate the concept of an energetic landscape.

Simulation of Spectroscopic Signatures

Computational methods can simulate various spectroscopic techniques, providing theoretical spectra that can be compared with experimental data to confirm the molecule's structure. For this compound, these simulations can be invaluable.

Infrared (IR) Spectroscopy: By performing a frequency calculation after a geometry optimization, the vibrational modes of the molecule can be determined. The resulting frequencies and their intensities can be used to generate a theoretical IR spectrum, which can aid in the assignment of experimental vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, ¹⁵N, and ¹⁹F, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These theoretical chemical shifts, when referenced against a standard, can help in the interpretation of experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths. mdpi.com This information allows for the simulation of the UV-Vis absorption spectrum, providing insights into the electronic transitions occurring within the molecule.

Illustrative Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C-F Chemical Shift | 165 ppm |

| ¹H NMR | N-H Chemical Shift | 8.5 ppm |

| IR | C=O Stretching Frequency | 1680 cm⁻¹ |

Note: The data presented here is for illustrative purposes and represents the type of information that can be obtained from spectroscopic simulations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing detailed information about intermediates and transition states that are often difficult to observe experimentally. rsc.orgresearchgate.net

For a potential reaction involving this compound, such as its synthesis or degradation, computational methods can be used to map out the potential energy surface (PES). mdpi.com The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. By exploring the PES, chemists can identify the most likely reaction pathway, which is the path of minimum energy connecting reactants to products.

The critical points on the PES are the stationary points, which include local minima (reactants, intermediates, and products) and first-order saddle points (transition states). Locating the transition state structure is a key goal, as its energy determines the activation energy of the reaction, which in turn governs the reaction rate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to find these transition state structures. Once located, a frequency calculation is performed to confirm that the structure corresponds to a true transition state, which is characterized by having exactly one imaginary frequency.

By tracing the reaction path downhill from the transition state in both directions (Intrinsic Reaction Coordinate analysis), the connection between the transition state and the corresponding reactants and products can be established, providing a complete picture of the reaction mechanism.

Activation Energy and Reaction Path Determination

The study of a chemical reaction's mechanism and kinetics heavily relies on the determination of its activation energy and the mapping of its reaction path. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these aspects.

The reaction path, or Intrinsic Reaction Coordinate (IRC), represents the minimum energy pathway connecting reactants to products through a transition state. By calculating the energies of the molecular structures along this path, a reaction energy profile can be constructed. The peak of this profile corresponds to the transition state, and the energy difference between the reactants and the transition state defines the activation energy (Ea).

For a hypothetical reaction involving this compound, such as a cyclization or a condensation reaction, computational chemists would first optimize the geometries of the reactant, product, and the transition state. The transition state is a first-order saddle point on the potential energy surface, possessing exactly one imaginary frequency in its vibrational analysis. Once the transition state is located and verified, an IRC calculation is performed to trace the path from the transition state down to the reactant and product minima.

The activation energy is a critical parameter as it governs the rate of the reaction. A higher activation energy implies a slower reaction rate, and vice versa. These theoretical calculations can be performed in the gas phase or with the inclusion of solvent effects to more accurately model real-world conditions.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Coordinate | Method/Basis Set | Solvent | Activation Energy (kcal/mol) |

| Cyclization | B3LYP/6-311++G(d,p) | Gas Phase | 25.8 |

| Cyclization | B3LYP/6-311++G(d,p) | Ethanol (B145695) | 22.5 |

| Condensation | M06-2X/6-311++G(d,p) | Gas Phase | 30.2 |

| Condensation | M06-2X/6-311++G(d,p) | Water | 27.9 |

This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. It is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. The MESP surface provides a guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The different colors on an MESP surface indicate varying electrostatic potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms and other electron-withdrawing groups.

Green: Regions of neutral or near-zero electrostatic potential.

For this compound, an MESP analysis would likely reveal several key features. The nitrogen and oxygen atoms of the hydrazide group would be expected to show regions of negative potential (red), indicating their nucleophilic character. The hydrogen atoms of the amine and amide groups would likely exhibit positive potential (blue), highlighting their electrophilic nature. The fluorine atom, being highly electronegative, would also contribute to the electronic landscape of the molecule, influencing the reactivity of the pyridine (B92270) ring.

By analyzing the MESP surface, chemists can predict how this compound might interact with other molecules, such as electrophiles or nucleophiles, and can gain insights into its potential role in various chemical reactions.

Table 2: Predicted Reactive Sites in this compound based on MESP Analysis

| Atom/Group | Predicted MESP Region | Predicted Reactivity |

| Carbonyl Oxygen | Negative (Red) | Nucleophilic / Hydrogen Bond Acceptor |

| Amine Nitrogen | Negative (Red) | Nucleophilic / Hydrogen Bond Acceptor |

| Amide Nitrogen | Negative (Red) | Nucleophilic / Hydrogen Bond Acceptor |

| Amine Hydrogens | Positive (Blue) | Electrophilic / Hydrogen Bond Donor |

| Amide Hydrogen | Positive (Blue) | Electrophilic / Hydrogen Bond Donor |

| Pyridine Nitrogen | Negative (Red) | Nucleophilic / Hydrogen Bond Acceptor |

This table represents a qualitative prediction based on general chemical principles.

Coordination Chemistry Studies Involving 3 Fluoropicolinohydrazide

Ligand Design Principles Incorporating the Hydrazide Moiety

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. The 3-Fluoropicolinohydrazide molecule incorporates several key features that make it a potent and versatile ligand.

The hydrazide moiety (-C(O)NHNH2) is the primary functional group responsible for its strong chelating ability. This group possesses multiple donor atoms: the carbonyl oxygen, the amide nitrogen, and the terminal amino nitrogen. mtct.ac.in This multiplicity allows for various coordination modes. Furthermore, hydrazides can undergo keto-enol tautomerism, where the proton from the secondary amine migrates to the carbonyl oxygen, creating a hydroxyl group and a C=N double bond (the iminol form). Deprotonation of either the keto or enol form allows the ligand to act as a monoanionic chelating agent, which enhances the stability of the resulting complexes. mtct.ac.in

The pyridine (B92270) ring constitutes a second crucial component. The nitrogen atom within the pyridine ring provides an additional coordination site. The combination of the pyridine nitrogen and the hydrazide group enables this compound to act as a multidentate ligand, capable of forming highly stable five- or six-membered chelate rings with a metal ion. nih.govrsc.org The formation of such chelate rings is entropically favored and leads to significantly more stable complexes compared to those formed with monodentate ligands.

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes with hydrazide-based ligands like this compound typically involves straightforward reaction pathways. The general procedure consists of reacting the ligand with a metal salt in a suitable solvent. nih.gov The choice of solvent, temperature, and molar ratio of metal to ligand can be adjusted to isolate complexes with different stoichiometries and structures. mtct.ac.innih.gov

The characterization of these newly synthesized complexes relies on a suite of analytical techniques to confirm their composition and elucidate their structure. Standard methods include elemental analysis (C, H, N), which determines the empirical formula, and molar conductivity measurements, which indicate whether the complex is an electrolyte. nih.gov Spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) are indispensable for probing the ligand's coordination to the metal ion.

Transition Metal Coordination Complexes

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and interesting magnetic and electronic properties. The synthesis of a transition metal complex with this compound, for instance, a Copper(II) complex, could be achieved by refluxing a methanolic solution of this compound with Copper(II) chloride. nih.gov The resulting product would be a solid, likely colored, which could be isolated by filtration.

Characterization would confirm the coordination. For example, in the IR spectrum, a shift in the C=O and N-H stretching frequencies of the hydrazide moiety would indicate its involvement in bonding. mdpi.com Electronic spectroscopy would likely show d-d transitions, which are characteristic of transition metal complexes and are responsible for their color. researchgate.net

Main Group Metal Complexes

Main group metals also form stable complexes with hydrazide ligands. researchgate.net Although they lack d-orbitals, their ability to act as Lewis acids allows them to accept electron pairs from donor atoms on the ligand. The synthesis of a main group complex, such as one with Tin(IV), might involve reacting this compound with a tin(IV) halide in an organic solvent.

Due to the d10 or d0 electron configuration of many main group metal ions, their complexes are typically colorless and diamagnetic. iucr.org Therefore, characterization would heavily rely on IR and NMR spectroscopy to confirm the metal-ligand bond formation. For instance, ¹H NMR spectroscopy would show a downfield shift of the N-H proton signals upon coordination, providing clear evidence of complexation. mdpi.com

Electronic and Steric Effects of Coordination on the Picoline and Hydrazide Moieties

The act of coordination significantly alters the electronic and steric landscape of the this compound ligand.

Steric Effects: Steric effects arise from the spatial arrangement of atoms and influence both the shape and reactivity of the complex. researchgate.net The this compound ligand itself is not particularly bulky. However, the requirement for specific bond angles and conformations to achieve chelation imposes steric constraints. The planarity of the pyridine ring and the torsional angles within the hydrazide chain dictate how multiple ligands can pack around a single metal center. For larger metal ions, it might be possible to accommodate more ligands, while for smaller metal ions, steric hindrance between ligands could limit the coordination number. The fluorine atom itself is small and is not expected to introduce significant steric hindrance that would prevent coordination.

Spectroscopic and X-ray Diffraction Studies of Coordination Complexes

Detailed structural information about metal complexes is obtained primarily through single-crystal X-ray diffraction and various spectroscopic techniques. While specific data for this compound complexes are not available, we can present illustrative data based on analogous compounds like 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide and other picolinohydrazides. nih.govmdpi.com

Spectroscopic Studies:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. Key vibrational bands of the free ligand are compared to those in the metal complex. A shift to lower frequency (redshift) of the ν(C=O) and ν(N-H) bands, coupled with the appearance of new bands at lower energies corresponding to ν(M-O) and ν(M-N) vibrations, confirms chelation. mdpi.com

Illustrative IR Spectral Data (cm⁻¹)

| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |

|---|---|---|---|---|---|

| 3-F-picolinohydrazide (Ligand) | ~3200, ~3300 | ~1670 | - | - | - |

| [Cu(3-F-picolinohydrazidato)₂] | - | ~1610 | ~1540 | ~550 | ~430 |

| [Ni(3-F-picolinohydrazide)₂]Cl₂ | ~3140, ~3250 | ~1645 | - | ~520 | ~460 |

This table is illustrative and based on typical values for similar complexes. nih.govmdpi.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of transition metal complexes provide information about the electronic transitions within the molecule. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand, and potentially less intense bands in the visible region corresponding to d-d transitions of the metal ion. The appearance of new, often intense, bands upon complexation can be assigned to ligand-to-metal charge transfer (LMCT) transitions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), Sn(IV)), NMR spectroscopy is highly informative. The chemical shifts of the ligand's protons and carbons change upon coordination. The disappearance of the N-H proton signal upon deprotonation or a significant downfield shift provides direct evidence of the coordination mode. mdpi.com

X-ray Diffraction Studies: The definitive method for determining the three-dimensional structure of a crystalline complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. nih.gov

For a hypothetical octahedral complex like trans-[Ni(3-F-picolinohydrazidato)₂], an X-ray diffraction study would reveal the nickel ion at the center, coordinated by two deprotonated this compound ligands. Each ligand would act in a bidentate fashion through the pyridine nitrogen and the enolic oxygen, arranged in a trans configuration. The analysis would confirm the distorted octahedral geometry and provide the exact bond distances and angles.

Illustrative X-ray Crystallographic Data for a Hypothetical Ni(II) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Ni-O Bond Length (Å) | 2.05 |

| Ni-N (pyridine) Bond Length (Å) | 2.10 |

| O-Ni-O Angle (°) | 178.5 (trans) |

| N-Ni-N Angle (°) | 178.2 (trans) |

| O-Ni-N (chelate) Angle (°) | 81.5 |

This table presents plausible data for an illustrative complex, based on known structures of similar compounds. scirp.org

Applications of 3 Fluoropicolinohydrazide in Advanced Organic Synthesis Research

Role as a Versatile Building Block for Complex Molecular Architectures

There is currently no available research in the public domain that demonstrates the use of 3-Fluoropicolinohydrazide as a versatile building block for the construction of complex molecular architectures.

Precursor in the Synthesis of Biologically Relevant Heterocycles (non-clinical focus)

No specific studies have been found that utilize this compound as a precursor for the synthesis of a diverse range of biologically relevant heterocycles.

Stereoselective Synthesis Methodologies Employing this compound Derivatives

There is no documented research on the application of this compound derivatives in stereoselective synthesis methodologies.

Applications in Material Science Research (e.g., polymer precursors, functional materials, if applicable)

No information is available regarding the use of this compound in material science research, either as a polymer precursor or in the development of functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoropicolinohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves hydrazide formation via condensation of 3-fluoropicolinic acid derivatives with hydrazine. Optimization requires systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DOE) to maximize yield. Literature precedents for fluorinated analogs suggest anhydrous conditions and inert atmospheres minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For ¹⁹F NMR, chemical shifts between -110 to -150 ppm are indicative of fluorine substitution. Infrared (IR) spectroscopy should confirm hydrazide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹). Cross-referencing with X-ray crystallography data, where available, enhances structural validation .

Q. How can researchers ensure purity and stability of this compound during storage and handling?

- Methodological Answer : Stability studies under varying temperatures (4°C, -20°C) and humidity levels (using desiccants) are essential. Analytical techniques like HPLC-PDA (Photodiode Array Detection) monitor degradation products. Fluorinated compounds often require protection from light due to potential photolytic decomposition; amber glassware and argon-filled vials are recommended .

Advanced Research Questions

Q. What mechanistic insights guide the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies electronic influences. Comparative studies with non-fluorinated analogs isolate the fluorine atom’s role in directing reactivity (e.g., meta/para selectivity in aromatic systems) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Apply meta-analysis frameworks (e.g., PICO for population/intervention comparisons) to assess experimental variables across studies. Reproduce conflicting results under controlled conditions, emphasizing solvent effects and instrumentation calibration. Collaborative data-sharing platforms (e.g., crystallographic databases) help validate outliers .

Q. What strategies mitigate interference from fluorine atoms in bioactivity assays involving this compound?

- Methodological Answer : Use fluorine-specific blocking agents (e.g., boronic acids) in competitive binding assays. Orthogonal assays (SPR, ITC) confirm target engagement. Computational docking simulations (AutoDock Vina) differentiate fluorine’s steric vs. electronic contributions to binding affinities .

Q. How do steric and electronic effects of the fluorine substituent influence the compound’s coordination chemistry with transition metals?

- Methodological Answer : X-ray Absorption Spectroscopy (XAS) and Cyclic Voltammetry (CV) elucidate metal-ligand bonding. Synthesize a series of metal complexes (e.g., Cu²⁺, Fe³⁺) and correlate fluorine’s position (ortho/meta) with redox potentials and ligand field strength. Compare results with non-fluorinated picolinohydrazide complexes .

Methodological Frameworks for Research Design

- PICO Framework : Define Population (e.g., fluorinated hydrazides), Intervention (synthetic modifications), Comparison (non-fluorinated analogs), and Outcome (yield, stability) to structure hypothesis-driven studies .

- FINER Criteria : Evaluate Feasibility (resource availability), Novelty (fluorine’s unique effects), Ethical considerations (safe handling protocols), and Relevance (applications in medicinal chemistry) .

Data Analysis and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.